2-Hydrazinyl-4-iodonicotinonitrile hydrochloride
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Overview
Description
2-Hydrazinyl-4-iodonicotinonitrile hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of hydrazinyl, iodonicotinonitrile, and hydrochloride groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-iodonicotinonitrile hydrochloride typically involves the reaction of 4-iodonicotinonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-iodonicotinonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodonicotinonitrile group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Hydrazinyl-4-iodonicotinonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-iodonicotinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The iodonicotinonitrile group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-4-chloronicotinonitrile
- 2-Hydrazinyl-4-bromonicotinonitrile
- 2-Hydrazinyl-4-fluoronicotinonitrile
Uniqueness
2-Hydrazinyl-4-iodonicotinonitrile hydrochloride is unique due to the presence of the iodonicotinonitrile group, which imparts distinct chemical properties and reactivity compared to its chloro, bromo, and fluoro analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C6H6ClIN4 |
---|---|
Molecular Weight |
296.49 g/mol |
IUPAC Name |
2-hydrazinyl-4-iodopyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H5IN4.ClH/c7-5-1-2-10-6(11-9)4(5)3-8;/h1-2H,9H2,(H,10,11);1H |
InChI Key |
UQGGNWUGWJKECE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)C#N)NN.Cl |
Origin of Product |
United States |
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